3-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
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Overview
Description
3-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. The quinoline scaffold is a privileged structure in drug discovery, known for its versatility and presence in numerous biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline core . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of flow chemistry and metal-catalyzed reactions. These methods are designed to be scalable and efficient, ensuring the production of large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms under specific conditions.
Reduction: Reduction reactions to form different quinoline derivatives.
Substitution: Halogenation and other substitution reactions to introduce different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiplasmodial activities.
Medicine: Explored for its potential as an anticancer, antibacterial, and antiviral agent.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
- 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Comparison: Compared to these similar compounds, 3-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chloro and carboxylic acid groups play a crucial role in its interaction with molecular targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
855634-17-2 |
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Molecular Formula |
C10H6ClNO3 |
Molecular Weight |
223.61 g/mol |
IUPAC Name |
3-chloro-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-7-8(10(14)15)12-6-4-2-1-3-5(6)9(7)13/h1-4H,(H,12,13)(H,14,15) |
InChI Key |
FBUCGCVFOMBTRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C(=O)O)Cl |
Origin of Product |
United States |
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